2-Bromo-1,1-dichlorocyclopropane
Overview
Description
2-Bromo-1,1-dichlorocyclopropane is an organohalogen compound with the molecular formula C₃H₃BrCl₂ It is a cyclopropane derivative where two chlorine atoms and one bromine atom are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-dichlorocyclopropane typically involves the reaction of cyclopropane with bromine and chlorine under controlled conditions. One common method is the addition of bromine and chlorine to cyclopropane in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes where cyclopropane is exposed to bromine and chlorine gases in a controlled environment. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1-dichlorocyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often used.
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X₂) can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products may include 2-hydroxy-1,1-dichlorocyclopropane or 2-amino-1,1-dichlorocyclopropane.
Elimination Reactions: Alkenes such as 1,1-dichlorocyclopropene can be formed.
Addition Reactions: Products may include 1,1,2-trihalocyclopropanes.
Scientific Research Applications
2-Bromo-1,1-dichlorocyclopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-dichlorocyclopropane involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The presence of both bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibromo-2-chlorocyclopropane
- 1-Bromo-1,2-dichlorocyclopropane
- 2-Bromo-1,1-dichloropropane
Uniqueness
2-Bromo-1,1-dichlorocyclopropane is unique due to the specific arrangement of bromine and chlorine atoms on the cyclopropane ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and chlorine atoms on the same carbon atom can influence the compound’s reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-bromo-1,1-dichlorocyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrCl2/c4-2-1-3(2,5)6/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGDEYPUNAQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40745-72-0 | |
Record name | 2-bromo-1,1-dichlorocyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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